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Compound of Interest

Compound Name:
Methyl 4-

(sulfamoylmethyl)benzoate

Cat. No.: B1279759 Get Quote

Disclaimer: Direct experimental data on the therapeutic applications of Methyl 4-
(sulfamoylmethyl)benzoate is limited in publicly available scientific literature. This document

provides an in-depth analysis of the potential therapeutic applications based on the well-

established biological activities of structurally related sulfonamide-containing benzoate

derivatives. The information presented herein is intended for researchers, scientists, and drug

development professionals.

The core structure of Methyl 4-(sulfamoylmethyl)benzoate combines a benzoate moiety with

a sulfonamide group, a pharmacophore renowned for a wide range of biological activities.[1][2]

[3] This technical guide will explore the potential therapeutic avenues for this compound by

examining the established applications of similar molecules, focusing on carbonic anhydrase

inhibition, anticancer activity, and antimicrobial effects.

Carbonic Anhydrase Inhibition
The primary sulfonamide group (R-SO₂NH₂) is a key feature of a major class of carbonic

anhydrase inhibitors (CAIs).[4][5] Carbonic anhydrases are a family of metalloenzymes that

catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These

enzymes are involved in numerous physiological processes, and their inhibition has therapeutic

relevance in various conditions, including glaucoma, epilepsy, and certain cancers.[1][5][6]
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Mechanism of Action
Sulfonamide-based CAIs function by coordinating with the zinc ion in the active site of the

carbonic anhydrase enzyme. This binding event displaces or prevents the binding of a water

molecule, which is essential for the catalytic activity, thereby inhibiting the enzyme.
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Figure 1: Simplified diagram illustrating the inhibition of carbonic anhydrase by a sulfonamide.

Quantitative Data for Related Sulfonamide Derivatives
The following table summarizes the inhibition constants (Kᵢ) and IC₅₀ values of various

sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data

provides a reference for the potential potency of Methyl 4-(sulfamoylmethyl)benzoate.
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Compound
Class

Target Isoform Kᵢ (nM) IC₅₀ (µM) Reference

Thiazole

Sulfonamides
hCA I - - [4]

hCA II 9.76 ± 0.03 - [4]

Pyrimidine

Sulfonamides
hCA I - - [4]

hCA II - - [4]

Triazine

Sulfonamides
bCA II - 1.49 - 24.9 [1]

Pyrrolidine-

Benzenesulfona

mides

hCA I 17.61 ± 3.58 - [7]

hCA II 5.14 ± 0.61 - [7]

Experimental Protocol: Carbonic Anhydrase Inhibition
Assay
A common method to determine the inhibitory activity of a compound against carbonic

anhydrase is the stopped-flow CO₂ hydration assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of

CO₂. The reaction is monitored by a pH indicator, as the production of a proton leads to a

decrease in pH.

Materials:

Purified human carbonic anhydrase (hCA) isozyme

Buffer solution (e.g., Tris-HCl)

pH indicator (e.g., p-nitrophenol)
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CO₂-saturated water

Test compound (e.g., Methyl 4-(sulfamoylmethyl)benzoate) dissolved in a suitable solvent

(e.g., DMSO)

Stopped-flow spectrophotometer

Procedure:

A solution of the hCA isozyme and the pH indicator in the buffer is prepared.

The test compound at various concentrations is added to the enzyme solution and incubated

for a specific period.

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-

flow instrument.

The change in absorbance of the pH indicator is monitored over time.

The initial rate of the reaction is calculated from the linear phase of the absorbance change.

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by plotting the percentage of inhibition against the inhibitor

concentration.

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8][9]

[10]

Anticancer Activity
The sulfonamide scaffold is a key component of several approved and investigational

anticancer drugs.[11][12] Their mechanisms of action are diverse and can include the inhibition

of carbonic anhydrases (particularly tumor-associated isoforms like CA IX and CA XII),

disruption of microtubule polymerization, and induction of cell cycle arrest and apoptosis.[6][13]

[14][15]

Signaling Pathways and Mechanisms
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The anticancer effects of sulfonamide derivatives can be mediated through various pathways.

For instance, inhibition of tumor-associated carbonic anhydrases leads to an increase in the

extracellular pH of the tumor microenvironment, which can suppress tumor growth and

metastasis. Other sulfonamides can interfere with the cell cycle, leading to arrest at the G1

phase and preventing cell proliferation.
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Figure 2: Potential anticancer mechanisms of action for sulfonamide derivatives.

Quantitative Data for Related Benzenesulfonamide
Derivatives
The following table presents the IC₅₀ values of some benzenesulfonamide derivatives against

human cancer cell lines, indicating their potential as anticancer agents.
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Compound Class Cell Line IC₅₀ (µM) Reference

1,4-

Benzenesulfonamide

Derivatives

Glx-I (Glyoxalase I) 0.39 - 3.65 [16][17]

Benzylidene-N-

(phenylsulfonyl)hydraz

ine-1-carbothioamide

MCF-7 (Breast

Cancer)
28.2 - 37.8 [18]

Experimental Protocol: In Vitro Anticancer Activity
Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer drugs.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its

insoluble formazan, which has a purple color.

Materials:

Human cancer cell line (e.g., MCF-7)

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and

antibiotics

MTT solution

Solubilization solution (e.g., DMSO)

Test compound (e.g., Methyl 4-(sulfamoylmethyl)benzoate)

96-well plates

Microplate reader
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Procedure:

Cancer cells are seeded in 96-well plates at a specific density and allowed to attach

overnight.

The cells are then treated with various concentrations of the test compound and incubated

for a defined period (e.g., 24, 48, or 72 hours).

After the incubation period, the medium is removed, and MTT solution is added to each well.

The plates are incubated for a few hours to allow formazan formation.

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan

crystals.

The absorbance of the purple solution is measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

The percentage of cell viability is calculated relative to untreated control cells.

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is

determined from the dose-response curve.

Antimicrobial Activity
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be

used for the treatment of various bacterial infections.[3][12][19][20]

Mechanism of Action
In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase

(DHPS), which is crucial for the synthesis of folic acid. Folic acid is an essential nutrient for the

synthesis of nucleic acids. As humans obtain folic acid from their diet, this pathway is selective

for bacteria.[12][20]
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Figure 3: Mechanism of antibacterial action of sulfonamides.

Quantitative Data for Related Sulfonamide Derivatives
The antimicrobial activity of sulfonamides is typically reported as the Minimum Inhibitory

Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible

growth of a microorganism.

Compound Class Microorganism MIC (µg/mL) Reference

Pyrrolidine-

Benzenesulfonamides
M. tuberculosis 15.62 [7]

Standard bacterial

strains
62.5 - 500 [7]

Standard fungal

strains
62.5 - 500 [7]

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the MIC

of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a

96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test

microorganism. The growth of the microorganism is assessed after incubation.
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Materials:

Test microorganism (bacterial or fungal strain)

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

Test compound (e.g., Methyl 4-(sulfamoylmethyl)benzoate)

Sterile 96-well microtiter plates

Positive control (microorganism in broth without the compound)

Negative control (broth only)

Incubator

Procedure:

A stock solution of the test compound is prepared and serially diluted in the broth medium in

the wells of a 96-well plate.

A standardized inoculum of the test microorganism is prepared and added to each well

(except the negative control).

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

After incubation, the wells are visually inspected for turbidity, which indicates microbial

growth.

The MIC is recorded as the lowest concentration of the compound at which there is no

visible growth.

Conclusion
While direct experimental evidence for the therapeutic applications of Methyl 4-
(sulfamoylmethyl)benzoate is not readily available, the extensive research on structurally

similar sulfonamide-containing benzoate derivatives strongly suggests its potential as a

bioactive molecule. The primary areas of interest for future investigation include its efficacy as
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a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound. The

experimental protocols and quantitative data provided in this guide offer a framework for the

systematic evaluation of Methyl 4-(sulfamoylmethyl)benzoate and its potential development

as a novel therapeutic agent. Further research is warranted to elucidate the specific biological

profile of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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